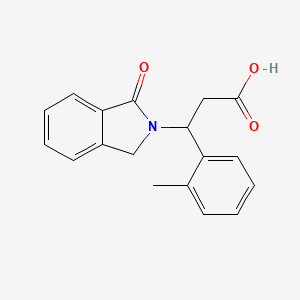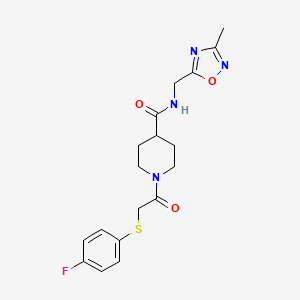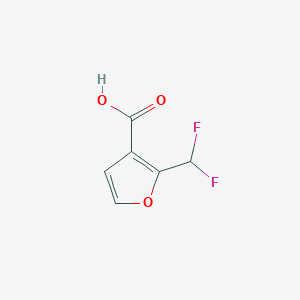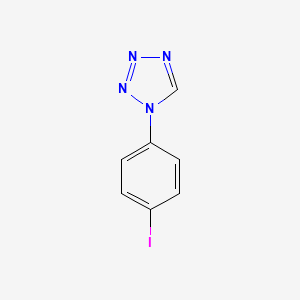![molecular formula C10H18O2 B2766679 (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol CAS No. 2248215-52-1](/img/structure/B2766679.png)
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 4]octan-6-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol has potential applications in various fields of scientific research. One of the most promising applications is in the field of drug discovery. The compound has been found to exhibit potent pharmacological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its potential use as a bioactive agent in cosmetics and personal care products.
Wirkmechanismus
((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol exerts its pharmacological activity through various mechanisms of action. The compound has been found to inhibit the activity of various enzymes and receptors involved in disease progression. The compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol have been extensively studied. The compound has been found to modulate various signaling pathways involved in disease progression, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. The compound has also been found to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol for lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. However, the compound has limited solubility in water, which can pose challenges in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol. One of the most promising directions is the development of analogs with improved pharmacological activity and selectivity. Another potential direction is the study of the compound's mechanism of action in more detail, which could lead to the discovery of new therapeutic targets. Finally, the compound's potential use as a bioactive agent in cosmetics and personal care products could be further explored.
Synthesemethoden
The synthesis method of ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol involves the reaction of 5-oxaspiro[3.4]octane with propan-1-ol in the presence of a catalyst. The reaction yields ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol as the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Eigenschaften
IUPAC Name |
(2S)-2-(5-oxaspiro[3.4]octan-6-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9,11H,2-7H2,1H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBKVWDMFLJSJ-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(O1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2(O1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)

![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)
![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)


![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)


![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)
